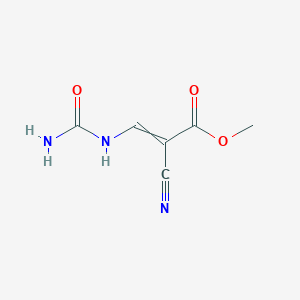![molecular formula C18H16ClNO2S B14404474 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 88252-55-5](/img/structure/B14404474.png)
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Aplicaciones Científicas De Investigación
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[42
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism by which 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes critical for cell growth and proliferation .
Comparación Con Compuestos Similares
Similar compounds include other azabicyclo[4.2.0]octanones and their derivatives. Compared to these, 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of the chlorophenoxy and phenyl groups, which confer distinct chemical properties and biological activities. Other similar compounds include:
- cis-7-Azabicyclo[4.2.0]octan-8-one
- 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
88252-55-5 |
|---|---|
Fórmula molecular |
C18H16ClNO2S |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
7-(4-chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C18H16ClNO2S/c19-14-7-9-15(10-8-14)22-16-17(21)20-11-4-12-23-18(16,20)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2 |
Clave InChI |
VAKLYMWHPRSHQI-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=O)C(C2(SC1)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


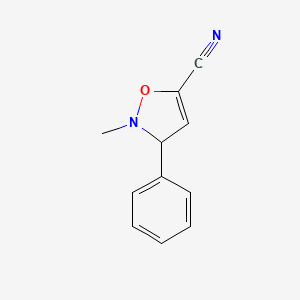
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
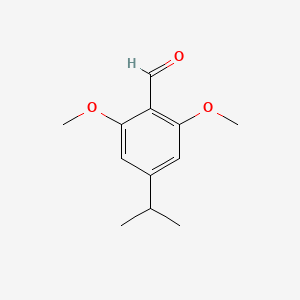

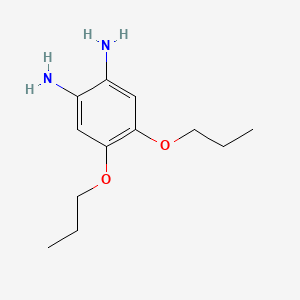

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
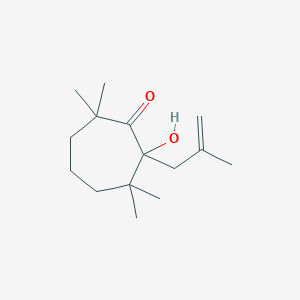
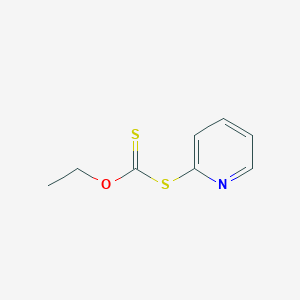
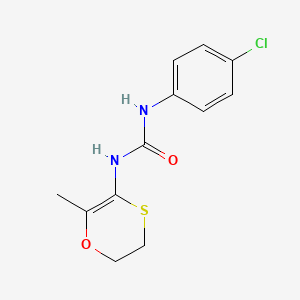
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
